molecular formula C27H29N5O6S B193191 Bosentan CAS No. 147536-97-8

Bosentan

Cat. No.: B193191
CAS No.: 147536-97-8
M. Wt: 551.6 g/mol
InChI Key: GJPICJJJRGTNOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bosentan involves the reaction of 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The process typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced using a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Bosentan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides .

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension (PAH)

Bosentan was the first oral medication approved for PAH in 2002. It has been shown to improve exercise capacity, hemodynamics, and overall quality of life for patients with various forms of PAH, including idiopathic PAH and PAH secondary to connective tissue diseases .

Efficacy Data:

  • Meta-analysis Findings: A meta-analysis indicated that this compound significantly reduces mean pulmonary arterial pressure (mPAP) and improves functional class compared to placebo . The 6-minute walk distance (6-MWD) improved by an average of 46.19 meters in the this compound group compared to placebo .
  • Long-term Outcomes: In a study involving a five-year follow-up, this compound demonstrated sustained clinical benefits, with survival rates remaining high (95% at one year) and significant improvements in functional capacity observed over time .

Combination Therapy

This compound is often used in combination with other therapies such as phosphodiesterase-5 inhibitors (e.g., sildenafil) to enhance therapeutic outcomes. Studies have shown that adding this compound to sildenafil therapy does not significantly improve outcomes compared to sildenafil alone but may be beneficial in certain patient populations .

Combination Therapy Data:

  • Clinical Trials: In trials assessing the addition of this compound to existing sildenafil therapy, no significant differences were observed in WHO functional class improvement or time to clinical worsening compared to placebo .

Safety Profile

While this compound is generally well-tolerated, it is associated with elevations in liver transaminases and requires regular monitoring of liver function tests. The incidence of abnormal liver function test results is higher in patients receiving this compound compared to those on placebo .

Adverse Effects:

  • Commonly reported side effects include headache, flushing, and liver enzyme elevations. Serious adverse events are comparable between this compound and placebo groups, indicating a favorable safety profile overall .

Case Study: this compound in Pregnancy

A notable case report examined the pharmacokinetics and safety of this compound in a breastfeeding mother. The findings suggested that while this compound does pass into breast milk, the exposure levels for infants were low, indicating potential safety for nursing mothers under medical supervision .

Biological Activity

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). By blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor, this compound promotes vasodilation and improves hemodynamics in patients with PAH. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound targets two subtypes of endothelin receptors: ETA and ETB. The binding of ET-1 to ETA receptors causes vasoconstriction, while ETB receptor activation can lead to both vasodilation and bronchoconstriction. By antagonizing these receptors, this compound reduces pulmonary vascular resistance and improves blood flow. This mechanism is critical in managing conditions associated with elevated pulmonary artery pressure.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating PAH. Below is a summary of key findings from pivotal studies:

StudyPopulationTreatment DurationPrimary EndpointResult
BREATHE-1Patients with PAH12-16 weeks6-Minute Walk Distance (6MWD)Significant improvement in 6MWD compared to placebo (p < 0.01)
COMPASS-2Patients on stable sildenafil39.7 monthsTime to first morbidity/mortality eventNo superiority over sildenafil alone (hazard ratio 0.83; p = 0.2508)
Digital Ulcers StudyPatients with systemic sclerosis24 weeksNumber of new digital ulcersFewer new ulcers in this compound group (p < 0.05)

Detailed Research Findings

  • Pulmonary Arterial Hypertension : this compound has shown significant improvements in exercise capacity as measured by the 6MWD, functional class amelioration, and reduced clinical worsening rates compared to placebo. A meta-analysis indicated that this compound therapy significantly lowers mean pulmonary arterial pressure (mPAP) and enhances overall clinical outcomes in PAH patients .
  • Safety Profile : While this compound is generally well tolerated, some studies reported an increased incidence of abnormal liver function tests (LFTs) compared to placebo . Monitoring liver enzymes is crucial during treatment. The most common adverse effects include headache, flushing, and peripheral edema.
  • Pediatric Use : Recent studies have evaluated this compound's pharmacokinetics and efficacy in children aged 2-11 years with idiopathic PAH or congenital heart disease-related PAH. Results demonstrated improvements in hemodynamic parameters and exercise capacity, supporting its use in pediatric populations .

Case Studies

Case Study 1 : A 45-year-old female with idiopathic PAH was treated with this compound for six months. She experienced a significant increase in her 6MWD from 300 meters to 400 meters, alongside improvements in WHO functional class from III to II.

Case Study 2 : In a clinical trial involving patients with systemic sclerosis-related digital ulcers, those receiving this compound showed a faster healing rate and fewer new ulcer occurrences compared to the placebo group over a 24-week period.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Bosentan in treating pulmonary arterial hypertension (PAH), and how is this mechanism validated experimentally?

this compound acts as a dual endothelin-1 (ET-1) receptor antagonist, blocking both ETA and ETB receptors. Methodologically, its mechanism is validated through:

  • In vitro binding assays measuring receptor affinity using radiolabeled endothelin-1 .
  • In vivo hemodynamic studies in PAH patients, demonstrating reductions in pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP) via right heart catheterization .
  • Pharmacokinetic profiling to assess bioavailability (50% in healthy adults) and dose-response relationships .

Q. How are clinical trials designed to evaluate this compound’s efficacy in PAH, and what endpoints are prioritized?

Key design elements include:

  • Randomized controlled trials (RCTs) with placebo arms, e.g., BREATHE-1 and BREATHE-5, which used 6-minute walk distance (6MWD) and time to clinical worsening as primary endpoints .
  • Hemodynamic secondary endpoints : PVR, cardiac index (CI), and mPAP, measured via right heart catheterization .
  • Subgroup stratification by disease severity (e.g., WHO functional class III vs. IV) to assess differential responses .

Q. What are the standard methodologies for monitoring this compound’s hepatotoxicity in clinical studies?

  • Monthly liver function tests (LFTs) : Monitoring alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, with dose adjustments if levels exceed 3× the upper limit of normal .
  • Dose-titration protocols : Starting at 62.5 mg twice daily and escalating to 125 mg twice daily after 4 weeks, based on tolerance .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings in this compound’s efficacy across trials, such as in PAH versus idiopathic pulmonary fibrosis (IPF)?

  • Population heterogeneity : PAH patients exhibit endothelin-driven pathophysiology, whereas IPF involves fibrotic mechanisms less responsive to ET-1 blockade. The BUILD-3 trial in IPF failed to show mortality benefits, underscoring the need for disease-specific target validation .
  • Endpoint selection : PAH trials prioritize hemodynamic improvements, while IPF trials focus on forced vital capacity (FVC) decline. Post-hoc analyses in PAH subgroups (e.g., connective tissue disease-associated PAH) may refine efficacy signals .

Q. What advanced formulation strategies are employed to enhance this compound’s bioavailability, and how are these optimized experimentally?

  • Ionic gelation for controlled-release microcapsules : Using polymers like sodium alginate and gum karaya to prolong drug release. Optimization involves:
    • In vitro dissolution testing at varying pH levels to simulate gastrointestinal conditions .
    • Drug-polymer compatibility studies via Fourier-transform infrared spectroscopy (FTIR) .
    • Pharmacokinetic modeling in animal models to correlate in vitro release profiles with plasma concentration-time curves .

Q. What statistical approaches address limitations in retrospective analyses of this compound’s effects on heart failure outcomes?

  • Propensity score matching : Adjusting for confounding variables (e.g., baseline PVR, ejection fraction) in non-randomized studies to estimate treatment effects .
  • Time-to-event analyses : Kaplan-Meier survival curves and Cox proportional hazards models to assess mortality risk reduction in transplant-listed patients .
  • Sensitivity analyses : Testing robustness of findings to unmeasured confounders, such as variations in concomitant therapies .

Q. How do researchers evaluate the hemodynamic and clinical synergies of this compound in combination therapies (e.g., with phosphodiesterase-5 inhibitors)?

  • Factorial RCT designs : Testing this compound + sildenafil vs. monotherapy, with primary endpoints like 6MWD and composite morbidity-mortality .
  • Pharmacodynamic interaction studies : Measuring cyclic guanosine monophosphate (cGMP) and ET-1 levels to assess pathway cross-talk .
  • Network meta-analyses : Comparing combination regimens across trials to identify optimal therapeutic hierarchies .

Q. Methodological Recommendations

  • For preclinical studies : Use endothelin-1 challenge models in rodents to validate receptor blockade efficacy .
  • In RCTs : Incorporate blinded adjudication committees to minimize endpoint reporting bias .
  • For retrospective analyses : Apply inverse probability weighting to address treatment allocation biases .

Properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046627
Record name Bosentan
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Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bosentan
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L
Record name Bosentan
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Record name Bosentan
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.
Record name Bosentan
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CAS No.

147536-97-8
Record name Bosentan
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Record name Bosentan
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Record name (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid
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Record name BOSENTAN ANHYDROUS
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Record name Bosentan
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URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
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reactant
Reaction Step One
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30 mL
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reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (1.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (150 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further 1.5 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, toluene was removed by distillation and water (150 ml) was added. The pH of the reaction mass was adjusted to a value ranging from 1 to 2 with a mixture of 1:1 HCl:water and extracted in dichloromethane. The organic layer was collected and washed with water (150 ml) and the solvent was distilled off to obtain a residue. To the residue a mixture of ethanol and water (1:1) was added and stirred. The resulting suspension was heated to reflux to obtain a clear solution. The clear solution was further cooled to 25° C. to isolate bosentan.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

5 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (0.75 gms) were charged to a reaction vessel. Ethylene glycol (15 ml) and toluene (75 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further, 0.75 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, the solid was filtered and isolated as barium salt of bosentan. It was further purified by crystallizing with a mixture of methanol and isopropyl acetate.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Methanol (200 mL) and dichloromethane (200 ml) were added to the bosentan potassium as obtained in Step 2. The mixture was heated to 50° C. to 55° C. The mixture was stirred for 20 minutes at the same temperature and dichloromethane (˜150 mL) was recovered at atmospheric pressure at 40° C. to 55° C. Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C. The reaction mixture was cooled to 20° C. to 25° C., stirred for 3 hours, filtered and washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL). The solid obtained was dried under vacuum at 55° C. to 60° C. until the loss on drying was not more than 2.0% w/w to obtain the title compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
bosentan potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
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Reaction Step One
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150 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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